Cas no 67882-97-7 (4-(E)-2-(pyridin-4-yl)ethenylphenol)

4-(E)-2-(pyridin-4-yl)ethenylphenol is a styrylpyridine derivative characterized by its conjugated π-system, which confers notable photophysical and electronic properties. This compound is of interest in materials science and organic synthesis due to its ability to function as a building block for luminescent materials, molecular probes, and coordination chemistry applications. The presence of both phenolic and pyridyl groups enhances its versatility, enabling further functionalization or metal chelation. Its rigid, planar structure contributes to stability and potential applications in optoelectronic devices. The compound's well-defined stereochemistry (E-configuration) ensures consistency in reactivity and performance, making it a reliable intermediate for advanced research and development.
4-(E)-2-(pyridin-4-yl)ethenylphenol structure
67882-97-7 structure
Product Name:4-(E)-2-(pyridin-4-yl)ethenylphenol
CAS No:67882-97-7
MF:C13H11NO
MW:197.232543230057
MDL:MFCD00491580
CID:393981
Update Time:2025-05-22

4-(E)-2-(pyridin-4-yl)ethenylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-[2-(4-pyridinyl)ethenyl]-, (E)-
    • (E)-4-(4-HYDROXYSTYRYL)PYRIDINE
    • 4-[2-(Pyridin-4-yl)ethenyl]phenol
    • trans-4-Hydroxy-4'-stilbazol
    • trans-4-hydroxy-4'-stilbazole
    • 4-(E)-2-(pyridin-4-yl)ethenylphenol
    • MDL: MFCD00491580
    • Inchi: 1S/C13H11NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10,15H/b2-1+
    • InChI Key: NZSWYXAQUBELKN-OWOJBTEDSA-N
    • SMILES: OC1C=CC(=CC=1)/C=C/C1C=CN=CC=1

Computed Properties

  • Exact Mass: 197.08400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 33.12000
  • LogP: 2.95760

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4-(E)-2-(pyridin-4-yl)ethenylphenol Suppliers

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Quantity:250mg/500mg/1g/2.5g
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Pricing Information Last Updated:Friday, 30 August 2024 06:35
Price ($):370.0/623.0/1045.0/2088.0
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Additional information on 4-(E)-2-(pyridin-4-yl)ethenylphenol

Recent Advances in the Study of 4-(E)-2-(pyridin-4-yl)ethenylphenol (CAS: 67882-97-7) in Chemical Biology and Pharmaceutical Research

The compound 4-(E)-2-(pyridin-4-yl)ethenylphenol (CAS: 67882-97-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's distinct chemical structure, featuring a phenol group conjugated to a pyridine ring via an ethenyl linker, makes it a promising scaffold for drug development, particularly in targeting inflammatory and oncogenic pathways.

Recent studies have highlighted the compound's role as a modulator of key signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(E)-2-(pyridin-4-yl)ethenylphenol exhibits potent inhibitory effects on NF-κB activation in vitro, with an IC50 value of 1.2 μM. This suggests its potential as an anti-inflammatory agent. Furthermore, molecular docking studies revealed that the compound binds to the p65 subunit of NF-κB, disrupting its interaction with DNA and thereby inhibiting the transcription of pro-inflammatory cytokines.

In addition to its anti-inflammatory properties, 4-(E)-2-(pyridin-4-yl)ethenylphenol has shown promise as an anticancer agent. A preclinical study conducted by researchers at the University of Tokyo in 2024 reported that the compound induces apoptosis in triple-negative breast cancer (TNBC) cells by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic Bcl-2. The study also noted that the compound exhibits selective cytotoxicity towards cancer cells, sparing normal fibroblasts, which underscores its potential as a targeted therapy. These findings were further corroborated by in vivo experiments in murine models, where the compound significantly reduced tumor volume without observable toxicity.

The synthesis and optimization of 4-(E)-2-(pyridin-4-yl)ethenylphenol have also been a focus of recent research. A 2024 paper in Organic & Biomolecular Chemistry detailed a novel, high-yield synthetic route for the compound, utilizing a Heck coupling reaction between 4-bromophenol and 4-vinylpyridine. This method achieved an 85% yield and improved scalability, addressing previous challenges in large-scale production. The study also explored structural analogs, identifying substitutions on the phenol ring that enhance bioavailability without compromising activity. Such advancements are critical for transitioning the compound from bench to bedside.

Despite these promising results, challenges remain in the clinical translation of 4-(E)-2-(pyridin-4-yl)ethenylphenol. Pharmacokinetic studies indicate that the compound has a relatively short half-life in plasma, necessitating the development of prodrug formulations or delivery systems to improve its stability. Additionally, while toxicity profiles have been favorable in animal models, comprehensive safety assessments in humans are still pending. Future research directions include optimizing the compound's pharmacokinetic properties and exploring its efficacy in combination therapies, particularly with existing chemotherapeutic agents.

In conclusion, 4-(E)-2-(pyridin-4-yl)ethenylphenol (CAS: 67882-97-7) represents a compelling candidate for further development in both anti-inflammatory and anticancer therapeutics. Its dual mechanisms of action, coupled with recent advancements in synthesis and preclinical validation, position it as a molecule of high interest in the pharmaceutical industry. Continued research efforts will be essential to overcome existing limitations and fully realize its therapeutic potential.

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Amadis Chemical Company Limited
(CAS:67882-97-7)4-(E)-2-(pyridin-4-yl)ethenylphenol
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Purity:99%/99%/99%/99%
Quantity:250mg/500mg/1g/2.5g
Price ($):370.0/623.0/1045.0/2088.0
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